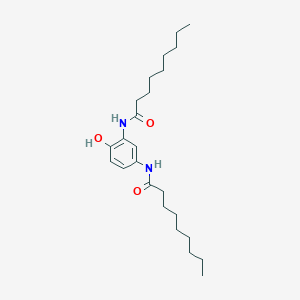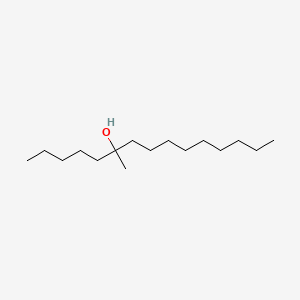
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole is a heterocyclic compound that contains a phosphorus atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole typically involves the reaction of 4-methoxyphenylphosphine with triphenylphosphine and an appropriate azide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium or copper, to facilitate the formation of the azaphosphole ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted azaphosphole compounds. These products can be further utilized in various applications, including catalysis and material science .
Scientific Research Applications
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers and influencing their reactivity. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azaphospholes and phosphine derivatives, such as:
- 2-(4-Methoxyphenyl)-1,3,4-triphenyl-1H-1,3-azaphosphole
- 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphine
Uniqueness
What sets 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole apart is its specific substitution pattern and the presence of the methoxy group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
110256-32-1 |
|---|---|
Molecular Formula |
C28H22NOP |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,4,5-triphenyl-1,3-azaphosphole |
InChI |
InChI=1S/C28H22NOP/c1-30-25-19-17-23(18-20-25)28-29(24-15-9-4-10-16-24)26(21-11-5-2-6-12-21)27(31-28)22-13-7-3-8-14-22/h2-20H,1H3 |
InChI Key |
LPIGDYYKTCWACM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=PC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)

![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)




![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)

